molecular formula C15H14F3NO2 B2603765 (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile CAS No. 1025221-39-9

(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile

Cat. No.: B2603765
CAS No.: 1025221-39-9
M. Wt: 297.277
InChI Key: RYBZOYFUKHPZHD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile is a high-purity, research-grade chemical compound characterized as a nitrile-containing enone derivative featuring a 4-(trifluoromethoxy)benzylidene substituent. Its molecular formula is C15H14F3NO2, and it possesses a defined (2E)-stereochemistry with a trans configuration at the critical double bond, which significantly influences its reactivity and intermolecular interactions . This compound serves as a valuable synthetic intermediate and bioactive scaffold in medicinal and agrochemical research. The strategic incorporation of the trifluoromethoxy group confers distinct electron-withdrawing properties and enhanced lipophilicity, which improves membrane permeability and metabolic stability. This makes the compound a promising candidate for investigating enzyme inhibition pathways and developing targeted therapeutic agents . Research into similar trifluoromethyl-substituted compounds has demonstrated potent inhibitory activity against key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications for this analog in studying inflammatory processes . Furthermore, structurally related compounds are actively explored in parasiticidal applications, indicating its potential utility in the development of novel anthelmintic and pesticidal formulations . The compound is supplied with comprehensive analytical characterization data, including NMR, HPLC, and LC-MS, to ensure batch-to-batch consistency and support rigorous experimental reproducibility . Intended Use: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[[4-(trifluoromethoxy)phenyl]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-14(2,3)13(20)11(9-19)8-10-4-6-12(7-5-10)21-15(16,17)18/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBZOYFUKHPZHD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, amines, acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, other derivatives.

Scientific Research Applications

(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of compounds.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of analogous compounds:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features References
(2E)-4,4-dimethyl-3-oxo-2-{[4-(trifluoromethoxy)phenyl]methylidene}pentanenitrile (Target) 4-(trifluoromethoxy)phenyl C₁₆H₁₄F₃NO₂ 325.29 Strong electron-withdrawing OCF₃ group; high polarity
(2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile 4-hydroxyphenyl C₁₅H₁₅NO₂ 253.29 Electron-donating -OH group; increased hydrogen-bonding capability
(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile Indol-3-ylethylamino C₁₈H₂₁N₃O 295.38 Bulky substituent; potential for π-π stacking and biological interactions
(2E)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile 3-(trifluoromethyl)phenyl C₁₆H₁₄F₃NO 309.29 CF₃ group (less polar than OCF₃); enhanced lipophilicity
2-{(2-chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile 2-chlorophenylamino, methylsulfanyl C₁₅H₁₇ClN₂OS 308.83 Electrophilic sulfur atom; potential for nucleophilic reactions

Electronic and Reactivity Comparisons

  • Trifluoromethoxy (OCF₃) vs. Hydroxy (-OH): The OCF₃ group in the target compound imparts stronger electron-withdrawing effects compared to the -OH group in ’s analog.
  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): While both substituents are electron-withdrawing, OCF₃ has higher polarity due to the oxygen atom. The CF₃ analog () may exhibit better membrane permeability in biological systems due to increased lipophilicity .
  • Indole vs. In contrast, the chlorophenyl-sulfanyl analog () may exhibit thiol-reactive properties, useful in covalent inhibition strategies .

Physicochemical and Application Insights

  • However, the indole derivative () may exhibit mixed solubility due to its bulky hydrophobic group .
  • Metabolic Stability: Trifluoromethoxy groups are known to resist metabolic degradation better than hydroxy groups, suggesting the target compound could have a longer half-life in vivo compared to the analog .
  • Synthetic Utility: The α,β-unsaturated nitrile-ketone system in the target compound is a versatile intermediate for synthesizing heterocycles (e.g., pyrazoles or pyrroles), whereas amide derivatives (e.g., ) are more suited for peptidomimetic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during its synthesis?

Answer:
The synthesis typically involves a Knoevenagel condensation between 4,4-dimethyl-3-oxopentanenitrile and 4-(trifluoromethoxy)benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol) . Key challenges include:

  • Steric hindrance from the 4,4-dimethyl group, requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours).
  • Control of stereochemistry : The E-configuration of the α,β-unsaturated nitrile must be preserved; microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) can improve selectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often necessary due to byproducts from incomplete condensation.

Basic: How is the E-configuration of the α,β-unsaturated nitrile moiety experimentally confirmed?

Answer:
The E-configuration is validated via:

  • ¹H NMR : Coupling constants (J = 12–16 Hz) between the vinylic protons .
  • X-ray crystallography : Definitive confirmation of spatial arrangement (e.g., dihedral angles between the trifluoromethoxy phenyl group and the nitrile) .
  • UV-Vis spectroscopy : Absorption maxima (~300–350 nm) characteristic of conjugated E-enones .

Advanced: How can reaction conditions be optimized to enhance yield and purity in scaled syntheses?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., L-proline) reduce reaction time and improve regioselectivity .
  • In-line monitoring : Use of FTIR or HPLC to track reaction progression and minimize side products .

Example Optimization Table:

ConditionStandard ProtocolOptimized ProtocolYield Improvement
CatalystPiperidineZnCl₂ + microwave25% → 68%
Temperature80°C, 24h100°C, 8h (microwave)40% → 75%
SolventEthanolDMFReduced byproducts

Advanced: What strategies resolve discrepancies between computational and experimental spectral data (e.g., NMR, IR)?

Answer:
Addressing contradictions involves:

  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify misassigned peaks .
  • Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that alter spectral patterns .
  • Isotopic labeling : ¹³C or ¹⁵N labeling clarifies ambiguous coupling in crowded spectra .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Wear nitrile gloves and PPE due to potential cyanide release under decomposition .
  • Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the nitrile group .
  • Ventilation : Use fume hoods to avoid inhalation of trifluoromethoxy aromatic vapors .

Advanced: How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing trifluoromethoxy group (–OCF₃):

  • Reduces electron density at the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Steric effects : The bulky –OCF₃ group directs coupling to the para position, requiring bulky ligands (e.g., SPhos) for efficient catalysis .

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

  • ¹H/¹³C NMR : Assign methyl (δ 1.2–1.4 ppm), carbonyl (δ 190–210 ppm), and nitrile (δ 115–120 ppm) groups .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₅H₁₃F₃NO₃: 336.0852) .
  • IR : Strong absorbance at ~2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

Advanced: What mechanistic insights explain keto-enol tautomerism in the β-diketone segment?

Answer:

  • pH dependence : In acidic conditions, enol form predominates (intramolecular H-bonding), while basic conditions stabilize the keto form .
  • Solvent effects : Protic solvents (e.g., MeOH) stabilize enol tautomers via H-bonding networks, observed via ¹H NMR exchange peaks .

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